molecular formula C17H16F2N2O3S B2478240 2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941983-17-1

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2478240
CAS RN: 941983-17-1
M. Wt: 366.38
InChI Key: XFUCUBQZHVFJEE-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide, also known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry for their antibacterial and antitumor properties. DFP-10825 has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.

Scientific Research Applications

Synthesis and Biochemical Evaluation : Benzenesulfonamides have been synthesized and evaluated as inhibitors of enzymes like kynurenine 3-hydroxylase. These compounds have been studied for their potential in blocking enzyme activity in the brain, which is crucial for understanding neurochemical pathways and developing treatments for neurological disorders (Röver et al., 1997).

Carbonic Anhydrase Inhibition : Derivatives of benzenesulfonamides have been investigated for their inhibitory effects on carbonic anhydrase I and II. These studies are significant for understanding the potential therapeutic applications of these compounds in managing conditions like glaucoma and edema by modulating fluid secretion and pH balance in the body (Gul et al., 2016).

Selective Enzyme Inhibition : The introduction of specific substituents, like fluorine atoms, to benzenesulfonamide derivatives has been shown to preserve or enhance the potency and selectivity of these compounds towards specific enzymes, such as cyclooxygenase-2 (COX-2). This selectivity is crucial for the development of anti-inflammatory drugs that minimize gastrointestinal side effects (Hashimoto et al., 2002).

Antimicrobial and Anti-HIV Activity : Novel benzenesulfonamides with specific structural modifications have been synthesized and evaluated for their antimicrobial and anti-HIV activities. These studies are foundational for drug development efforts aimed at infectious diseases (Iqbal et al., 2006).

Antiproliferative Activity : Research has also focused on the synthesis of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents, indicating their potential use in cancer treatment. The evaluation of these compounds against various cancer cell lines helps in identifying promising leads for further development (Motavallizadeh et al., 2014).

properties

IUPAC Name

2,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-12-7-8-16(15(19)10-12)25(23,24)20-13-4-3-5-14(11-13)21-9-2-1-6-17(21)22/h3-5,7-8,10-11,20H,1-2,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUCUBQZHVFJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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